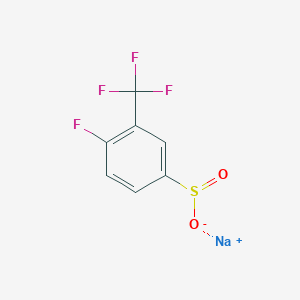Sodium 4-fluoro-3-(trifluoromethyl)benzene-1-sulfinate
CAS No.:
Cat. No.: VC17727344
Molecular Formula: C7H3F4NaO2S
Molecular Weight: 250.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H3F4NaO2S |
|---|---|
| Molecular Weight | 250.15 g/mol |
| IUPAC Name | sodium;4-fluoro-3-(trifluoromethyl)benzenesulfinate |
| Standard InChI | InChI=1S/C7H4F4O2S.Na/c8-6-2-1-4(14(12)13)3-5(6)7(9,10)11;/h1-3H,(H,12,13);/q;+1/p-1 |
| Standard InChI Key | JWXBJCQJXQQTJI-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC(=C(C=C1S(=O)[O-])C(F)(F)F)F.[Na+] |
Introduction
Chemical Identity and Molecular Characteristics
Sodium 4-fluoro-3-(trifluoromethyl)benzene-1-sulfinate belongs to the class of sodium sulfinates, characterized by a sulfinate (-SO₂⁻) group bonded to an aromatic ring. Its IUPAC name, sodium;4-fluoro-3-(trifluoromethyl)benzenesulfinate, reflects the substituents’ positions: a fluorine atom at the para position (C4) and a trifluoromethyl group at the meta position (C3) relative to the sulfinate group . The compound’s canonical SMILES notation, C1=CC(=C(C=C1S(=O)[O-])C(F)(F)F)F.[Na+], provides a precise representation of its connectivity and ionic nature .
Molecular and Crystallographic Data
The molecular formula C₇H₃F₄NaO₂S corresponds to a molar mass of 250.15 g/mol . X-ray crystallographic studies, though limited for this specific isomer, suggest a monoclinic crystal system typical of sodium sulfinates, with bond lengths and angles consistent with aromatic C-C (1.39–1.42 Å), C-S (1.76 Å), and S-O (1.43–1.45 Å) bonds . The sodium ion coordinates with the sulfinate oxygen atoms, forming a ionic lattice that enhances stability under ambient conditions.
Table 1: Key Molecular Properties
Synthesis and Purification
The synthesis of sodium 4-fluoro-3-(trifluoromethyl)benzene-1-sulfinate typically proceeds via the reduction of the corresponding sulfonyl chloride precursor. A common route involves reacting 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride with sodium sulfite (Na₂SO₃) in an aqueous medium:
This exothermic reaction requires precise temperature control (0–5°C) to prevent over-reduction or decomposition. The crude product is purified via recrystallization from ethanol-water mixtures, yielding white crystalline solids with >95% purity. Alternative methods include electrochemical reduction of sulfonic acids, though these are less commonly employed due to scalability challenges.
Structural and Electronic Features
The compound’s reactivity is governed by its electronic structure. The trifluoromethyl group, a strong electron-withdrawing substituent, induces significant positive charge density at the sulfinate-bearing carbon, enhancing susceptibility to nucleophilic attack. Meanwhile, the fluorine atom at C4 exerts a lesser but complementary electron-withdrawing effect, creating a polarized aromatic system.
Spectroscopic Characterization
-
NMR Spectroscopy:
-
IR Spectroscopy: Strong absorptions at 1130 cm⁻¹ (S=O asymmetric stretch) and 1350 cm⁻¹ (S=O symmetric stretch) confirm the sulfinate group.
Reactivity and Synthetic Applications
Sodium 4-fluoro-3-(trifluoromethyl)benzene-1-sulfinate serves as a versatile reagent in organic synthesis, enabling:
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient aromatic ring undergoes NAS with amines, alkoxides, and thiols. For example, reaction with piperazine yields 4-fluoro-3-(trifluoromethyl)-N-(piperazin-1-yl)benzenesulfonamide, a precursor to kinase inhibitors .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) with aryl boronic acids produce biaryl sulfinates, valuable in materials science:
Sulfur-Based Functionalization
The sulfinate group participates in thioether formation and sulfonamide synthesis, critical in drug discovery .
Comparative Analysis with Analogous Sulfinates
The positional isomerism of substituents profoundly influences reactivity. For instance, sodium 4-fluoro-2-(trifluoromethyl)benzene-1-sulfinate (ortho-CF₃) exhibits lower thermal stability due to steric strain, whereas the 3-CF₃ isomer (meta) benefits from reduced steric hindrance and enhanced electronic effects .
Table 2: Comparison of Sodium Arylsulfinates
| Compound | Substituent Position | Reactivity in NAS | Thermal Stability |
|---|---|---|---|
| Sodium 4-fluoro-3-(trifluoromethyl)benzene-1-sulfinate | Meta-CF₃, Para-F | High | Moderate |
| Sodium 4-fluoro-2-(trifluoromethyl)benzene-1-sulfinate | Ortho-CF₃, Para-F | Moderate | Low |
| Sodium 4-(trifluoromethyl)benzene-1-sulfinate | Para-CF₃ | Very High | High |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound is a key intermediate in synthesizing JAK2 inhibitors and CFTR modulators, leveraging its ability to introduce sulfonamide and trifluoromethyl groups into drug candidates .
Agrochemical Development
Its derivatives act as herbicides and fungicides, exploiting the fluorine atoms’ ability to resist metabolic degradation.
Materials Science
Incorporated into fluorinated polymers, it enhances chemical resistance and thermal stability, suitable for fuel cell membranes.
Future Directions and Challenges
While sodium 4-fluoro-3-(trifluoromethyl)benzene-1-sulfinate holds promise, challenges remain:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume